molecular formula C18H16N2O4 B12199119 3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid

3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid

Cat. No.: B12199119
M. Wt: 324.3 g/mol
InChI Key: NZUMLFNABGYRAO-UHFFFAOYSA-N
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Description

3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzoic acid core substituted with a 2,5-dioxoazolidinyl group and a 4-methylphenylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride, followed by cyclization to form the azolidinyl ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved scalability. These systems can optimize reaction kinetics and selectivity, resulting in higher efficiency and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted benzoic acid derivatives .

Scientific Research Applications

3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-{3-[(4-Methylphenyl)amino]-2,5-dioxoazolidinyl}benzoic acid include:

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

3-[3-(4-methylanilino)-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C18H16N2O4/c1-11-5-7-13(8-6-11)19-15-10-16(21)20(17(15)22)14-4-2-3-12(9-14)18(23)24/h2-9,15,19H,10H2,1H3,(H,23,24)

InChI Key

NZUMLFNABGYRAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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